Somatostatin peptide discovery and history
Somatostatin peptide discovery and history
An In-depth Technical Guide to the Discovery and History of Somatostatin
The history of somatostatin is a testament to the unexpected paths of scientific discovery. In the early 1970s, researchers at the Salk Institute, led by Roger Guillemin, were intensely focused on isolating and identifying the hypothalamic releasing factors that control pituitary hormone secretion.[1][2] Their primary target was the elusive Growth Hormone-Releasing Hormone (GHRH). However, during their experiments, they consistently observed a surprising and potent inhibitory effect on the secretion of growth hormone (GH) from cultured pituitary cells when hypothalamic extracts were applied.[1][3] This unexpected finding shifted their focus from a releasing factor to an inhibiting factor.
In 1973, the team, including Paul Brazeau and Wylie Vale, successfully isolated, characterized, and synthesized a 14-amino acid peptide responsible for this inhibition.[4][5] They named it "somatostatin," derived from the Greek soma (body) and statin (to stop or halt), reflecting its powerful ability to arrest the release of growth hormone.[6] This discovery, a surprise outcome of the search for GHRH, opened up a new field of research into a peptide with a remarkably wide distribution and a vast array of physiological functions.[4][7]
Initially identified in the hypothalamus, somatostatin was soon found in numerous other tissues, including the delta cells of the pancreatic islets, the gastrointestinal tract, and various other regions of the central nervous system, establishing it as a classic brain-gut hormone.[7][8] It exists in two primary biologically active forms, the originally discovered somatostatin-14 (SS-14) and a longer, 28-amino acid form (SS-28), both derived from the cleavage of a single preproprotein.[8][9]
Isolation and Characterization of Ovine Somatostatin
The initial isolation of somatostatin was a monumental task, requiring the processing of hundreds of thousands of sheep hypothalamic fragments. The process involved a multi-step purification and characterization workflow to isolate the pure peptide.
Experimental Protocol: Isolation and Purification
The protocol developed by Brazeau, Vale, Burgus, and Guillemin involved several key stages of purification and analysis.
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Extraction: Approximately 500,000 sheep hypothalamic fragments (around 2 kg) were homogenized and extracted using a solution of ethanol-chloroform-acetic acid-water (810:100:5:90).[10]
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Solvent Partitioning: The crude extract was subjected to two sequential liquid-liquid partition steps to separate components based on their solubility.[10]
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First, a partition in a system of 0.1% acetic acid, n-butyl alcohol, and pyridine (11:5:3). The active fraction was found in the organic phase.[10]
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Second, the organic phase was partitioned in n-butyl alcohol, acetic acid, and water (4:1:5). The somatostatin activity was recovered from the aqueous phase.[10]
-
-
Ion-Exchange Chromatography: The aqueous phase was applied to a carboxymethyl-cellulose column. The biologically active fraction was eluted as a basic fraction, well-separated from other releasing factors like Luteinizing Hormone-Releasing Factor (LRF).[10]
-
Gel Filtration: The active fraction was further purified by gel filtration on a Sephadex G-25 column using 0.5 M acetic acid as the eluent.[10]
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Partition Chromatography: The final purification step involved liquid partition chromatography on a Sephadex G-25 column, yielding a highly purified peptide that was homogenous upon thin-layer chromatography and electrophoresis.[10]
Caption: Workflow for the initial isolation and purification of somatostatin.
Experimental Protocol: Structure Elucidation
With the purified peptide in hand, the team determined its primary amino acid sequence.
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Amino Acid Analysis: Initial analysis revealed the peptide was composed of 14 amino acids.
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Reduction and Alkylation: The peptide was treated with 2-mercaptoethanol to reduce the disulfide bridge, followed by alkylation with iodoacetate to form stable S-carboxymethyl derivatives of the cysteine residues. This was crucial for subsequent sequencing.[10]
-
Enzymatic Digestion: The peptide was digested with enzymes like trypsin and chymotrypsin to generate smaller, overlapping fragments.[10]
-
Peptide Sequencing (Edman Degradation): The sequence of the full peptide and its enzymatic fragments was determined using manual Edman degradation.[1][10] This method sequentially removes one amino acid at a time from the N-terminus of the peptide. The resulting phenylthiohydantoin (PTH)-amino acid derivative was then identified.[11]
-
Mass Spectrometry: Mass spectrometry was used to confirm the sequence of the fragments.[1][10]
-
Synthesis: Once the sequence was established (Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH, with a disulfide bridge between the two Cys residues), it was chemically synthesized by Jean Rivier's group, and the synthetic molecule was shown to have the same biological activity as the native peptide.[1][10]
Biological Activity and Assay Methods
The defining characteristic of somatostatin is its inhibitory action. The initial discovery relied on a robust bioassay to track the inhibitory activity throughout the purification process.
Experimental Protocol: In Vitro Pituitary Bioassay
This protocol, developed by Wylie Vale, was central to the discovery.[1]
-
Cell Culture: Anterior pituitary glands from rats were dissociated into single cells using enzymes. These cells were then cultured as a monolayer in a suitable medium for 3-4 days.[1]
-
Incubation: The cultured cells were washed and then incubated with the hypothalamic fractions (or purified peptide) for a period of several hours.
-
Hormone Measurement: After incubation, the concentration of growth hormone released into the culture medium was measured using a highly sensitive and specific radioimmunoassay (RIA) for rat growth hormone.[1]
-
Quantification of Inhibition: A dose-dependent decrease in the amount of GH in the medium, compared to control cultures, indicated the presence and potency of the inhibitory factor. The results showed a linear relationship between the amount of hypothalamic extract added and the inhibition of GH secretion.[1]
Experimental Protocol: Somatostatin Radioimmunoassay (RIA)
Following its characterization, RIAs were developed to measure somatostatin levels in plasma and tissue extracts, which was crucial for understanding its physiology.[12][13]
-
Sample Preparation: For plasma samples, blood is collected in tubes containing protease inhibitors and acidified to prevent degradation. Somatostatin is then extracted and concentrated from the plasma using Sep-Pak C18 cartridges.[13][14] Tissue samples are typically extracted with acid.
-
Competitive Binding: The assay is based on the principle of competitive binding. A known quantity of radiolabeled somatostatin (e.g., ¹²⁵I-Tyr¹-somatostatin) competes with the unlabeled somatostatin in the sample or standard for a limited number of binding sites on a specific anti-somatostatin antibody.[13][15]
-
Incubation: The sample/standard, radiolabeled somatostatin, and primary antibody are incubated together (e.g., 20-24 hours at 2-8°C).[14]
-
Separation: A second antibody (bound to a solid phase) is added to precipitate the primary antibody-antigen complex. The mixture is centrifuged, and the unbound somatostatin in the supernatant is decanted.[13][14]
-
Detection: The radioactivity of the precipitate (pellet) is measured using a gamma counter. The amount of bound radioactivity is inversely proportional to the concentration of somatostatin in the sample.[15]
-
Standard Curve: A standard curve is generated by plotting the radioactivity of known concentrations of somatostatin standards. The concentration of somatostatin in the unknown samples is then determined by interpolating their radioactivity values on this curve.[15]
Caption: General workflow for a somatostatin radioimmunoassay (RIA).
Quantitative Data Summary
The early studies provided key quantitative data that established the potency and characteristics of somatostatin.
| Parameter | Value / Finding | Source |
| Source Material | ~500,000 sheep hypothalamic fragments | [10] |
| Initial Yield | 1.3 mg Fraction II, 3.8 mg Fraction IV (from 10g fish islets) | [16] |
| Molecular Weight (SS-14) | ~1640 Da (Calculated from sequence) | [10] |
| Molecular Weight (Fish Islet) | ~3,700 Da (Estimated by Gel Filtration) | [16] |
| Bioactivity (In Vitro) | Inhibits GH secretion at ≤ 1 nM | [10] |
| RIA Sensitivity (Rat Plasma) | 11 pg/ml for 50 µL plasma sample | [12] |
| RIA Sensitivity (Analog) | Minimum detectable dose of 10 pg | [17] |
| Normal Plasma Levels (Human) | <16 pmol/L (Fasting) | [14] |
Somatostatin Signaling Pathways
Somatostatin exerts its diverse inhibitory effects by binding to a family of five distinct G protein-coupled receptors (GPCRs), termed SSTR1 through SSTR5.[18][19] Upon ligand binding, these receptors couple primarily to inhibitory G proteins (Gαi), triggering a cascade of intracellular signaling events.[18][20]
The principal signaling pathways include:
-
Inhibition of Adenylyl Cyclase: This is a hallmark of somatostatin signaling. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the activity of Protein Kinase A (PKA), which in turn suppresses the secretion of various hormones like growth hormone, insulin, and glucagon.[18]
-
Modulation of Ion Channels: Somatostatin receptors can directly influence ion channel activity. They activate G protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and cell membrane hyperpolarization. They also inhibit voltage-gated calcium channels, reducing calcium influx. Both actions decrease cellular excitability and are critical for inhibiting hormone secretion and neuronal firing.
-
Activation of Phosphatases: SSTRs can activate phosphotyrosine phosphatases (PTPs), such as SHP-1. These enzymes dephosphorylate and inactivate key signaling proteins, counteracting the effects of growth factor receptor tyrosine kinases and contributing to somatostatin's anti-proliferative effects.[19]
-
MAP Kinase (MAPK) Pathway Modulation: Somatostatin can also influence the MAPK pathway, including ERK, JNK, and p38 MAP kinases.[18] Depending on the cell type and SSTR subtype, this can lead to either inhibition or, in some cases, activation of these pathways, ultimately affecting cell proliferation, differentiation, and apoptosis.[18][19]
Caption: Key intracellular signaling pathways activated by somatostatin.
References
- 1. Somatostatin. The beginnings, 1972 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Somatostatin: the early days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Somatostatin | Hormone Regulation, Neuroendocrine Control & Metabolism | Britannica [britannica.com]
- 7. Somatostatin: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Somatostatin - Wikipedia [en.wikipedia.org]
- 9. Somatostatin: Insights into Hormone Function, Receptor Architecture, and Clinical Utility_Chemicalbook [chemicalbook.com]
- 10. pnas.org [pnas.org]
- 11. novor.cloud [novor.cloud]
- 12. Solid-phase radioimmunoassay and chemiluminoimmunoassay for somatostatin in unextracted rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alpco.com [alpco.com]
- 14. s3.amazonaws.com [s3.amazonaws.com]
- 15. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 16. Isolation and characterization of immunoreactive somatostatin from fish pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioimmunoassay for octapeptide analogs of somatostatin: measurement of serum levels after administration of long-acting microcapsule formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. teachmephysiology.com [teachmephysiology.com]
